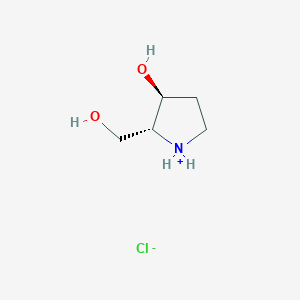
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is a chiral organic compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, which are often derived from natural sources or synthesized through enantioselective methods.
Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde or ketone intermediates.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring to form the chloride salt. This is typically done using alkyl halides or other quaternizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Applications De Recherche Scientifique
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and pyrrolidine moieties play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The chloride ion may also participate in ionic interactions, stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-(hydroxymethyl)pyrrolidine-3-ol: Lacks the chloride ion but has similar structural features.
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;bromide: Similar structure but with a bromide ion instead of chloride.
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;iodide: Similar structure but with an iodide ion instead of chloride.
Uniqueness
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is unique due to its specific chiral configuration and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets. The chloride ion also affects the compound’s solubility and stability, making it distinct from its bromide and iodide counterparts.
Propriétés
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJCEWYVJOLFHN-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C1O)CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+][C@@H]([C@H]1O)CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester](/img/structure/B8063406.png)

![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)




![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)
![2-(Methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8063435.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aS,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8063461.png)
![(5Z)-5-[(4-methoxy-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8063503.png)
